N-(4-chlorophenyl)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c22-15-6-8-16(9-7-15)23-21(25)24-20-14(12-27-24)11-26-18-10-5-13-3-1-2-4-17(13)19(18)20/h1-10,14,20H,11-12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBVKOHNWURNMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide is a heterocyclic compound notable for its unique molecular structure and potential biological activities. This compound features a benzochromene core fused with an isoxazole ring, which contributes to its interaction with various biological targets. Its molecular formula is C21H17ClN2O3, and it has a molecular weight of 380.82 g/mol .
Anticancer Properties
Research has indicated that compounds containing isoxazole rings often exhibit anticancer properties. For instance, studies have shown that derivatives with isoxazole fragments can inhibit the proliferation of cancer cells. The compound's mechanism of action may involve interactions with specific enzymes or receptors that are crucial for cancer cell survival and proliferation .
Case Study: Antiproliferative Activity
A study focused on benzopyran-isoxazole hybrids demonstrated significant cytotoxic effects against multi-drug resistant cancer cell lines. The hybrid compounds exhibited IC50 values in the low micromolar range, suggesting potent antiproliferative activity . Although specific data on this compound was not detailed in the study, the structural similarities imply potential efficacy.
Anti-inflammatory Effects
Isoxazole derivatives have also been linked to anti-inflammatory activities. Compounds similar in structure to this compound have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation . This suggests that the compound may hold therapeutic potential in treating inflammatory diseases.
Antibacterial Activity
There are indications that compounds with similar structural motifs exhibit antibacterial properties as well. The presence of the isoxazole ring has been associated with enhanced antibacterial activity against various pathogens . Further research would be needed to specifically evaluate the antibacterial efficacy of this compound.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to involve:
- Binding to Enzymes/Receptors : The compound may interact with specific enzymes or receptors critical for cellular processes.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various signaling pathways.
Quantitative data on binding affinities and biological assays would provide further insights into its mechanism of action.
Research Findings Summary Table
Scientific Research Applications
N-(4-chlorophenyl)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide exhibits several promising biological activities:
- Antitumor Activity : Research indicates that isoxazole derivatives can inhibit cyclooxygenase enzymes (COX), which are implicated in cancer progression. Compounds similar to N-(4-chlorophenyl)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole have shown selective COX-1 inhibition and cytotoxic effects against various cancer cell lines .
- Neuroprotective Effects : Isoxazole derivatives are also being studied for their potential in treating neurodegenerative diseases through their anti-inflammatory properties .
Table 1: Summary of Biological Assays
In these studies, the compounds were evaluated for their inhibitory activity on specific enzymes or cell lines associated with cancer progression. The results suggest that modifications to the isoxazole structure can enhance biological potency.
Applications in Medicinal Chemistry
The unique structure of this compound makes it a candidate for further development in drug design. Its potential applications include:
- Development of Anticancer Agents : Due to its activity against COX enzymes and cancer cell lines.
- Neuroprotective Drugs : Targeting neuroinflammation pathways.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
